molecular formula C12H13N3O2 B2612907 N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide CAS No. 692265-92-2

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Cat. No. B2612907
CAS RN: 692265-92-2
M. Wt: 231.255
InChI Key: SXPMDJBGTIHQNU-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPAA is a pyrazolone derivative that has been found to exhibit promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are responsible for mediating pain and inflammation. N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of oxidative stress and the promotion of wound healing. It has also been shown to possess anticonvulsant activity and to have a positive effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide in lab experiments is its ability to selectively target specific biological processes, making it a valuable tool for studying the mechanisms underlying various diseases and conditions. However, one limitation of using N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide is its potential toxicity, which must be carefully monitored in order to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research involving N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide. One area of interest is the development of novel therapeutic agents based on the structure of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide. Another potential direction is the investigation of the role of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide in regulating the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide and to determine its potential applications in a variety of different research areas.

Synthesis Methods

The synthesis of N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide involves the condensation of 4-aminoacetophenone with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then acetylated with acetic anhydride to yield N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide.

Scientific Research Applications

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antimicrobial activity against various bacterial strains. As a result, N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in the fields of pharmacology and medicinal chemistry.

properties

IUPAC Name

N-[4-(5-methyl-3-oxo-1H-pyrazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-12(17)15(14-8)11-5-3-10(4-6-11)13-9(2)16/h3-7,14H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMDJBGTIHQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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